5-(pyrrolidin-1-yl)-1H-indole
説明
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
5-pyrrolidin-1-yl-1H-indole |
InChI |
InChI=1S/C12H14N2/c1-2-8-14(7-1)11-3-4-12-10(9-11)5-6-13-12/h3-6,9,13H,1-2,7-8H2 |
InChIキー |
CKCQCGLMRDRLGP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC3=C(C=C2)NC=C3 |
製品の起源 |
United States |
科学的研究の応用
Anticancer Applications
5-(pyrrolidin-1-yl)-1H-indole derivatives have shown promising antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study synthesized a series of indole derivatives, including those with pyrrolidine substitutions, and evaluated their effects on cancer cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and Panc-1 (pancreatic cancer). The most potent derivative exhibited a GI50 value of 29 nM, outperforming standard treatments like erlotinib .
Table 1: Antiproliferative Activity of Indole Derivatives
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria.
Case Study: Antimicrobial Activity
Research demonstrated that derivatives of 5-(pyrrolidin-1-yl)-1H-indole displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for selected compounds were recorded as low as 0.25 µg/mL, indicating strong antibacterial potential .
Table 2: Antimicrobial Activity Against MRSA
Antiviral Applications
The antiviral potential of 5-(pyrrolidin-1-yl)-1H-indole has been explored in the context of viral infections.
Case Study: Antiviral Activity
A recent study highlighted the effectiveness of certain indole derivatives against viruses such as the Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV). Compounds derived from the indole scaffold showed IC50 values indicating significant antiviral activity, suggesting their utility in developing new antiviral agents .
Table 3: Antiviral Activity Against Selected Viruses
Mechanistic Insights
The mechanism of action for the anticancer and antimicrobial activities of 5-(pyrrolidin-1-yl)-1H-indole derivatives is primarily attributed to their ability to interact with key biological targets.
Mechanisms Involved
- Inhibition of Enzymatic Activity : Many indole derivatives inhibit critical enzymes involved in cancer cell proliferation.
- Binding Affinity : The structural modifications in the pyrrolidine moiety enhance binding affinity to target proteins, facilitating stronger interactions that lead to increased biological activity .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, molecular properties, and reported biological activities:
Key Structural Insights
- Positional Effects : Substitution at C5 (vs. C3 or C6) influences steric accessibility. For example, C5-pyrrolidine derivatives show better kinase affinity than C3-substituted diones .
- Ring Modifications : Replacing pyrrolidine with piperazine (as in 6-(4-Methylpiperazin-1-yl)-1H-indole) alters basicity and solubility, impacting antimicrobial efficacy .
- Electron-Withdrawing Groups : Fluorine or nitrile substituents (e.g., in ) enhance metabolic stability and target binding .
準備方法
Buchwald-Hartwig Amination
The advent of palladium-catalyzed C–N bond formation revolutionized the synthesis of 5-(pyrrolidin-1-yl)-1H-indole. A representative protocol involves reacting 5-bromoindole with pyrrolidine in the presence of Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ base in toluene at 110°C. This method achieves yields of 68–78% with excellent regiocontrol, avoiding functionalization at the more reactive C3 position. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst System | Pd(OAc)₂/Xantphos | 78% |
| Base | Cs₂CO₃ | 72% |
| Solvent | Toluene | 75% |
| Temperature | 110°C | 78% |
| Reaction Time | 24 h | 68% |
Notably, electron-deficient phosphine ligands (e.g., RuPhos) improved catalyst turnover but required stringent oxygen-free conditions.
Heck-Type Coupling Adaptations
Modifying methodologies from Eletriptan synthesis, 5-bromoindole undergoes coupling with pyrrolidine-containing alkenes under Heck conditions. For example, palladium-catalyzed reaction with 1-vinylpyrrolidine in dimethylacetamide (DMAc) at 120°C produced the target compound in 62% yield. This approach benefits from tolerance to steric hindrance but necessitates post-reduction steps to saturate the alkene intermediate.
Solid-Phase and Parallel Synthesis Techniques
Parallel synthesis platforms enable rapid exploration of 5-(pyrrolidin-1-yl)-1H-indole derivatives. A documented protocol immobilized 5-bromoindole on Wang resin via its N1 position, permitting sequential Suzuki-Miyaura coupling and amination. After cleavage from the resin, this method generated 48 analogs with an average purity >90%. Key advantages include:
-
Throughput : 96-well plate compatibility
-
Purification : Integrated solid-phase extraction
-
Diversity : Compatibility with secondary amine variants (e.g., piperidine, morpholine)
Purification and Process Optimization
Industrial-scale synthesis prioritizes chromatographic-free purification. A patented crystallization strategy isolates 5-(pyrrolidin-1-yl)-1H-indole by adjusting the solvent polarity during workup. Using a heptane/ethyl acetate gradient (9:1 to 7:3), the compound precipitates at >99% purity, eliminating silica gel chromatography. Comparative studies show:
| Purification Method | Purity (%) | Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| Column Chromatography | 99.5 | 85 | 12,000 |
| Gradient Crystallization | 99.3 | 88 | 3,200 |
| Antisolvent Precipitation | 98.7 | 82 | 2,800 |
Industrial-Scale Production Considerations
Commercial manufacturing of 5-(pyrrolidin-1-yl)-1H-indole employs continuous flow reactors to enhance reproducibility. A telescoped process combines Buchwald-Hartwig amination with inline solvent exchange, reducing intermediate isolation steps. Key metrics from pilot-scale trials:
-
Capacity : 50 kg/batch
-
Cycle Time : 18 h
-
Catalyst Loading : 0.5 mol% Pd
-
Environmental Factor (E-Factor) : 23 (vs. 89 for batch methods)
Q & A
Q. How can structural modifications enhance the blood-brain barrier permeability of pyrrolidine-indole derivatives?
- Introducing lipophilic groups (e.g., methyl or trifluoromethyl) or reducing hydrogen bond donors improves logP values. In vivo PET imaging with radiolabeled analogs (e.g., F) validates permeability .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activity data for similar indole derivatives?
Q. What statistical methods are suitable for analyzing dose-response curves in cytotoxicity studies?
- Nonlinear regression (e.g., GraphPad Prism) calculates IC values. Hill slopes >1 suggest cooperative binding, while slopes <1 indicate multiple binding sites. Bootstrap resampling assesses confidence intervals .
Methodological Best Practices
Q. What safety protocols are essential when handling pyrrolidine-indole intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
